N-Methyl-1-[4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl]methanamine
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Overview
Description
N-Methyl-1-[4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl]methanamine is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its diverse biological and chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-[4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl]methanamine typically involves the cyclization of amido-nitriles to form substituted imidazoles. One common method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, including aryl halides and aromatic and saturated heterocycles.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar cyclization techniques. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-[4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl]methanamine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
N-Methyl-1-[4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl]methanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-Methyl-1-[4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl]methanamine involves its interaction with specific molecular targets and pathways. For example, it may act as a competitive antagonist at certain receptors, inhibiting the binding of endogenous ligands and thereby modulating physiological responses . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1-(4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride
- 1H-Imidazole, 4,5-dihydro-2-methyl-
- 1,4-Bis[(1H-imidazol-1-yl)methyl]benzene
Uniqueness
N-Methyl-1-[4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl]methanamine is unique due to its specific structural features and the presence of both methyl and imidazole groups
Properties
CAS No. |
792905-33-0 |
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Molecular Formula |
C12H17N3 |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
N-methyl-1-[4-(1-methyl-4,5-dihydroimidazol-2-yl)phenyl]methanamine |
InChI |
InChI=1S/C12H17N3/c1-13-9-10-3-5-11(6-4-10)12-14-7-8-15(12)2/h3-6,13H,7-9H2,1-2H3 |
InChI Key |
JDDOLPGPLYHJJH-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC=C(C=C1)C2=NCCN2C |
Origin of Product |
United States |
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